molecular formula C15H20O B12552713 Benzene, 1-methoxy-4-(1-octynyl)- CAS No. 144493-14-1

Benzene, 1-methoxy-4-(1-octynyl)-

Cat. No.: B12552713
CAS No.: 144493-14-1
M. Wt: 216.32 g/mol
InChI Key: MFQXFMNWNCRTIA-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(1-octynyl)- is an organic compound with the molecular formula C15H20O It is a derivative of benzene, where a methoxy group and an octynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1-octynyl)- typically involves the alkylation of anisole (methoxybenzene) with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the octynyl halide to form the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-methoxy-4-(1-octynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-(1-octynyl)- can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to form saturated derivatives, such as converting the octynyl group to an octyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group acts as an activating group, making the ring more reactive towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-methoxy-4-(1-octyl)benzene.

    Substitution: Formation of brominated derivatives of the benzene ring.

Scientific Research Applications

Benzene, 1-methoxy-4-(1-octynyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(1-octynyl)- involves its interaction with various molecular targets. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The octynyl group can participate in hydrophobic interactions and potentially disrupt biological membranes or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzene, 1-methoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of an octynyl group.

    Benzene, 1-ethynyl-4-methoxy-: Contains an ethynyl group instead of an octynyl group.

    Benzene, 1-methoxy-4-(1-methylpropyl)-: Features a methylpropyl group in place of the octynyl group.

Uniqueness: Benzene, 1-methoxy-4-(1-octynyl)- is unique due to the presence of the long octynyl chain, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This differentiates it from other similar compounds with shorter or different alkyl chains.

Properties

CAS No.

144493-14-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-methoxy-4-oct-1-ynylbenzene

InChI

InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-7H2,1-2H3

InChI Key

MFQXFMNWNCRTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)OC

Origin of Product

United States

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